molecular formula C15H20FN3O2S B3020848 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1049372-96-4

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B3020848
CAS No.: 1049372-96-4
M. Wt: 325.4
InChI Key: KSTXFPBYIRRIIM-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide core linked to a dimethylamino-substituted ethyl chain and a 1-methylpyrrole moiety. The fluorine atom at the para position of the benzene ring may enhance metabolic stability and target selectivity, while the dimethylamino and pyrrole groups contribute to lipophilicity and binding interactions .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S/c1-18(2)15(14-5-4-10-19(14)3)11-17-22(20,21)13-8-6-12(16)7-9-13/h4-10,15,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTXFPBYIRRIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₇H₂₅N₃O₂S
  • Molecular Weight : 335.5 g/mol
  • CAS Number : 1049373-36-5
PropertyValue
Molecular FormulaC₁₇H₂₅N₃O₂S
Molecular Weight335.5 g/mol
CAS Number1049373-36-5

The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate receptor (NMDAR), which is crucial in synaptic transmission and plasticity in the central nervous system (CNS). It acts as a positive allosteric modulator, enhancing the receptor's response to glutamate and glycine, leading to increased calcium ion influx and subsequent neuronal excitability .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Properties : The compound has been shown to exert neuroprotective effects in models of neurodegenerative diseases by modulating glutamatergic signaling.
  • Cognitive Enhancement : It may enhance cognitive functions by improving synaptic plasticity, which is vital for learning and memory processes.
  • Potential Antidepressant Effects : Preliminary studies suggest that it could possess antidepressant-like effects through its action on glutamate receptors.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Study on Cognitive Function : A study demonstrated that administration of the compound improved performance in memory tasks in animal models, suggesting its role in cognitive enhancement .
  • Neuroprotection Against Excitotoxicity : Another research focused on its neuroprotective capabilities against excitotoxicity induced by excessive glutamate levels, indicating a promising avenue for treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand its efficacy, a comparative analysis with other known NMDAR modulators was conducted. The following table summarizes key findings:

Compound NameMechanism of ActionPotency (pEC50)Neuroprotective Effects
This compoundPositive allosteric modulator7.5Yes
R-(+)-EU-1180–453Non-selective NMDAR antagonist6.8Limited
MemantineUncompetitive antagonist7.0Moderate

Comparison with Similar Compounds

Impact of Fluorine Substitution

The 4-fluorobenzenesulfonamide moiety in the target compound is analogous to fluorinated derivatives in and , where fluorine enhances metabolic stability and target affinity. For instance, the fluorinated chromene in ’s compound (MW 589.1) exhibits potent kinase inhibition, attributed to fluorine’s electron-withdrawing effects improving binding to ATP pockets . Similarly, the target compound’s 4-fluoro group may optimize interactions with hydrophobic kinase domains compared to non-fluorinated analogs like SzR-105 .

Role of Heterocyclic Substituents

The 1-methylpyrrole group in the target compound distinguishes it from morpholine- or pyridine-containing analogs (e.g., N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide in ). Pyrrole’s aromaticity and smaller size may improve membrane permeability compared to bulkier heterocycles, as seen in compounds with morpholinomethyl groups (e.g., C₁₉H₂₆N₄O₃, MW 358.43) .

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